molecular formula C18H17NO5 B12167830 Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone

Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone

Cat. No.: B12167830
M. Wt: 327.3 g/mol
InChI Key: OCABLKQAZCNYQQ-UHFFFAOYSA-N
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Description

Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone involves multiple steps. One common method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF), followed by desilylation with tetrabutylammonium fluoride (TBAF) . Industrial production methods often involve similar multi-step synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone undergoes various chemical reactions, including:

Scientific Research Applications

Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone can be compared with other benzofuran derivatives and furan-containing compounds:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

furan-2-yl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C18H17NO5/c20-14-3-4-15-17(12(14)10-19-5-8-22-9-6-19)13(11-24-15)18(21)16-2-1-7-23-16/h1-4,7,11,20H,5-6,8-10H2

InChI Key

OCABLKQAZCNYQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O

Origin of Product

United States

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